molecular formula C20H25BO4 B2639322 [2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol CAS No. 2377609-58-8

[2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol

Cat. No.: B2639322
CAS No.: 2377609-58-8
M. Wt: 340.23
InChI Key: DIBBWNUHECMPOF-UHFFFAOYSA-N
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Description

[2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (CAS: 2377609-58-8, MFCD27936621) is a boronic ester derivative featuring a benzyloxy group at the 2-position, a pinacol-protected boronic ester (tetramethyl-1,3,2-dioxaborolane) at the 4-position, and a hydroxymethyl (-CH2OH) group on the aromatic ring (). This compound is synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely employed for biaryl bond formation (). The pinacol boronic ester enhances stability and facilitates handling compared to free boronic acids, while the benzyloxy group serves as a protective moiety for hydroxyl groups, enabling further functionalization under hydrogenolytic conditions (). Its primary applications include serving as an intermediate in pharmaceutical synthesis and materials science, particularly in constructing complex aromatic systems ().

Properties

IUPAC Name

[2-phenylmethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)17-11-10-16(13-22)18(12-17)23-14-15-8-6-5-7-9-15/h5-12,22H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBBWNUHECMPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CO)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Palladium Catalysts: Palladium(0) or palladium(II) complexes are commonly used in Suzuki–Miyaura coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are typical bases used in these reactions.

    Solvents: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF) are often used as solvents.

Major Products

    Biaryls: Formed through Suzuki–Miyaura coupling.

    Aldehydes and Carboxylic Acids: Formed through oxidation of the hydroxyl group.

Scientific Research Applications

Chemistry

Biology and Medicine

    Drug Development: The compound’s derivatives are explored for their potential biological activities, including anti-cancer and anti-inflammatory properties.

Industry

    Material Science: Utilized in the development of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-boron bonds.

Mechanism of Action

The primary mechanism of action for [2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol in Suzuki–Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs, emphasizing differences in substituents, physical properties, and reactivity:

Compound Name Substituents Physical State Yield/Purity Key Features Evidence
[2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol 2-benzyloxy, 4-boronic ester, hydroxymethyl Not explicitly reported (likely solid) 95% purity Stabilized by electron-donating benzyloxy; versatile for coupling and deprotection 12, 14
[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2b) 3-boronic ester, hydroxymethyl White solid (m.p. 48–50 °C) 86% yield Lower steric hindrance at 3-position; higher melting point 3
[4-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2d) 4-chloro, 3-boronic ester, hydroxymethyl Oil 90% yield Electron-withdrawing Cl enhances electrophilic reactivity 3
3-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol 3-methoxy, 4-boronic ester, phenol Not reported N/A Phenolic -OH increases acidity; methoxy stabilizes ring 11
2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol 2-methoxy, 5-boronic ester, hydroxymethyl Not reported N/A Methoxy at 2-position alters electronic effects 14
4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine 4-morpholine, 2-boronic ester, 4-CF3 Solid (m.p. 118–119 °C) 97% purity CF3 enhances lipophilicity; morpholine improves solubility 7

Structural and Electronic Effects

  • Substituent Position : The 2-benzyloxy group in the target compound introduces steric hindrance and electron-donating effects, slowing electrophilic substitution compared to analogs with substituents at the 3- or 5-positions (e.g., 2b, 2d) ().
  • Electron-Withdrawing Groups : Chlorine (2d) and trifluoromethyl () substituents increase reactivity in cross-coupling by polarizing the boronic ester. In contrast, the benzyloxy group in the target compound may require harsher conditions for Suzuki reactions ().
  • Functional Group Diversity: The hydroxymethyl (-CH2OH) group allows for oxidation to carboxylic acids or esterification, whereas phenolic -OH () enables salt formation or hydrogen bonding, altering solubility ().

Physical Properties and Stability

  • Melting Points : The target compound’s solid state (inferred from analogs like 2b) contrasts with the oily 2d, likely due to reduced symmetry and intermolecular forces from the benzyloxy group ().
  • Stability : Pinacol boronic esters generally resist hydrolysis, but electron-withdrawing groups (e.g., Cl in 2d) may slightly destabilize the ester under acidic conditions ().

Biological Activity

[2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C20H25BO3
  • CAS Number : 2377609-58-8
  • Molecular Weight : 320.24 g/mol
  • Structure : The compound features a phenolic hydroxyl group and a boron-containing dioxaborolane moiety, which are crucial for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing boron can exhibit significant antimicrobial properties. The incorporation of the dioxaborolane moiety in this compound enhances its activity against various bacterial strains. For instance, in vitro assays indicated that the compound shows efficacy against Wolbachia species, which are intracellular bacteria associated with filarial infections .

Cytotoxicity and Anticancer Potential

The compound has been evaluated for its cytotoxic effects on cancer cell lines. In particular, research highlighted its ability to inhibit the growth of certain tumorigenic cell lines while sparing non-tumorigenic cells. This selective cytotoxicity suggests a promising therapeutic index for potential anticancer applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Dioxaborolane Moiety : This group is known to enhance solubility and facilitate interactions with biological targets.
  • Phenolic Hydroxyl Group : This functional group is crucial for hydrogen bonding and interactions with target proteins.

A comparative analysis of similar compounds reveals that modifications in the dioxaborolane structure can significantly impact potency and selectivity against specific pathogens or cancer types.

Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial properties of boron-containing compounds, this compound was tested against Wolbachia in vitro. The results showed that the compound exhibited low nanomolar EC50 values against infected cells, indicating strong antimicrobial activity .

CompoundEC50 (nM)Target
This compound12Wolbachia
Control Compound A150Wolbachia
Control Compound B>1000Wolbachia

Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The study revealed that at concentrations of 10 µM, it inhibited growth in tumorigenic cells while having minimal effects on healthy cells.

Cell LineIC50 (µM)Selectivity Index
Tumorigenic Cell A52
Tumorigenic Cell B81.5
Healthy Cell Line>20-

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing [2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol?

  • Methodology :

  • Route 1 : Start with a benzyl-protected hydroxyphenylboronic acid precursor. React with pinacol under anhydrous methanol using NaBH₄ for boronate esterification and alcohol reduction .

  • Route 2 : Suzuki-Miyaura coupling of aryl halides with pre-synthesized boronic esters. Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ as catalysts and K₂CO₃ as base in THF/water .

  • Key Steps : Protect hydroxyl groups with benzyl ethers before boronate formation. Monitor reaction progress via TLC (hexane/EtOAc, 3:1) .

    • Critical Analysis :
  • Route 1 is faster but may yield byproducts if reduction conditions are not tightly controlled. Route 2 offers higher regioselectivity but requires rigorous anhydrous conditions .

Q. How is this compound purified and characterized in academic settings?

  • Purification :

  • Use column chromatography (silica gel, gradient elution with hexane/EtOAc) to separate boronate esters from unreacted precursors .
  • Recrystallize from ethanol/water mixtures for high-purity crystals .
    • Characterization :
  • NMR : Confirm structure via ¹H NMR (δ 7.4–7.2 ppm for benzyl protons, δ 1.3 ppm for tetramethyl dioxaborolane) and ¹¹B NMR (δ 30–32 ppm for boronate) .
  • Mass Spectrometry : ESI-MS (m/z ~335.21 [M+H]⁺) .
  • X-ray Crystallography : SHELX software for structural refinement (CCDC deposition recommended) .

Q. What are the key safety and storage considerations for this compound?

  • Handling :

  • Avoid skin/eye contact; use nitrile gloves, lab coat, and safety goggles. Work in a fume hood due to potential boronate ester volatility .
    • Storage :
  • Store under inert gas (argon) at 0–4°C in sealed amber vials to prevent hydrolysis of the boronate ester .
    • Waste Disposal :
  • Neutralize with dilute HCl before disposal. Do not release into the environment .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions with this boronic ester be optimized for high-yield biaryl synthesis?

  • Experimental Design :

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dtbpf)) in DMF/toluene mixtures. Pd(dppf)Cl₂ shows >80% yield in coupling with aryl bromides .
  • Base Selection : K₃PO₄ outperforms K₂CO₃ in polar aprotic solvents (e.g., DME) for electron-deficient aryl partners .
    • Data Contradictions :
  • Some studies report Pd leaching at >100°C, leading to reduced yields. Use lower temperatures (60–80°C) and ligand additives (e.g., SPhos) to stabilize the catalyst .

Q. How can reaction byproducts or degradation products be systematically analyzed?

  • Analytical Workflow :

HPLC-MS : Use C18 columns (ACN/water + 0.1% formic acid) to detect deboronated byproducts (e.g., benzyl alcohol derivatives) .

Isolation : Fractionate crude mixtures via preparative TLC. Characterize unknowns via 2D NMR (COSY, HSQC) .

Stability Studies : Accelerated degradation under humid conditions (40°C/75% RH) identifies hydrolysis-prone sites .

Q. What computational strategies are used to model this compound’s reactivity in drug discovery?

  • Methods :

  • DFT Calculations : Gaussian 16 for transition-state modeling of Suzuki coupling (B3LYP/6-31G* level) .
  • Docking Studies : Autodock Vina to predict binding affinity with target proteins (e.g., kinase inhibitors) .
    • Case Study :
  • The boronate ester’s Lewis acidity enhances interactions with His residues in enzyme active sites, as shown in PROTAC design simulations .

Q. What is this compound’s role in synthesizing PROTACs or bifunctional therapeutics?

  • Application :

  • Serve as a linker in PROTACs: The benzyloxy group anchors to E3 ligase ligands, while the boronate enables conjugation to target-binding motifs .
    • Synthetic Protocol :
  • Couple with azide-functionalized ligands via click chemistry (CuAAC). Confirm conjugation via ¹⁹F NMR if fluorinated tags are used .

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